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molecular formula C14H11FO2 B1304970 2-Fluoro-4'-methoxybenzophenone CAS No. 66938-29-2

2-Fluoro-4'-methoxybenzophenone

Cat. No. B1304970
M. Wt: 230.23 g/mol
InChI Key: POAARNGQBDUHLI-UHFFFAOYSA-N
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Patent
US07094368B2

Procedure details

The procedure of Example 10 was followed except as follows. In Part A, 1-amino napthalene (47 g) was used in place of 4-methoxy aniline. In Step 1 of Part B, 2-fluorobenzoyl chloride (15.8 g) and anisole (10.8 g) were used in place of 1,3-dimethoxybenezene and p-anisoyl chloride respectively to produce (2-fluoro-phenyl)-(4-methoxy-phenyl)-methanone. An NMR spectrum showed the final product to have a structure consistent with 12-ethoxy-3-(2-fluorophenyl)-3-(4-methoxy)-3H-benzo[h]pyrano[3,2-c]quinoline.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C2C(=CC=CC=2)C=CC=1.[F:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15](Cl)=[O:16].[C:22]1([O:28][CH3:29])[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(Cl)(=O)C1C=CC(OC)=CC=1>>[F:12][C:13]1[CH:21]=[CH:20][CH:19]=[CH:18][C:14]=1[C:15]([C:25]1[CH:26]=[CH:27][C:22]([O:28][CH3:29])=[CH:23][CH:24]=1)=[O:16]

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
NC1=CC=CC2=CC=CC=C12
Step Two
Name
Quantity
15.8 g
Type
reactant
Smiles
FC1=C(C(=O)Cl)C=CC=C1
Step Three
Name
Quantity
10.8 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=CC=C1)C(=O)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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